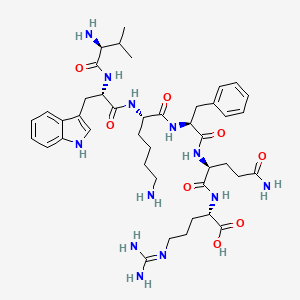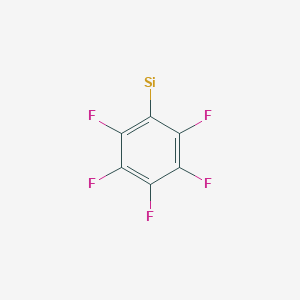
Pentafluorophenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenylsilane is an organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a silicon atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenylsilane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent, such as tetrahydrofuran (THF). The reaction can be represented as follows:
C6F5MgBr+SiCl4→C6F5SiCl3+MgBrCl
Subsequent reduction of the trichlorosilane intermediate with a reducing agent like lithium aluminum hydride (LiAlH4) yields this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The silicon atom in this compound can be reduced to form different silane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of siloxane compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Reactions are typically carried out in polar solvents like THF or dichloromethane.
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Reduction Reactions: Products include silane derivatives with different degrees of reduction.
Oxidation Reactions: Products include siloxane compounds and other oxidized derivatives.
Scientific Research Applications
Pentafluorophenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: this compound derivatives are used in the development of bioactive molecules and as probes in biological studies.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: this compound is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of pentafluorophenylsilane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative pentafluorophenyl group. This group enhances the reactivity of the silicon atom, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: A Lewis acid with similar reactivity and stability.
Dimethyl-pentafluorophenylsilane: A related compound with different substituents on the silicon atom.
Uniqueness
Pentafluorophenylsilane is unique due to its combination of a pentafluorophenyl group and a silicon atom, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6F5Si |
|---|---|
Molecular Weight |
195.14 g/mol |
InChI |
InChI=1S/C6F5Si/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI Key |
QWAYPJWKTNJDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si])F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
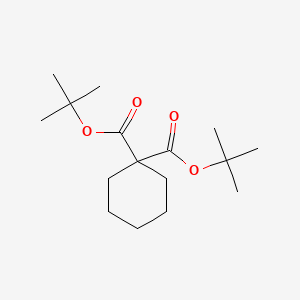
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
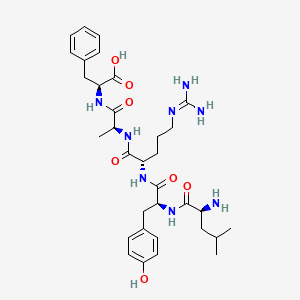
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
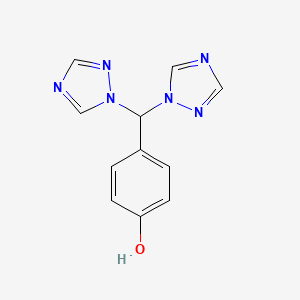
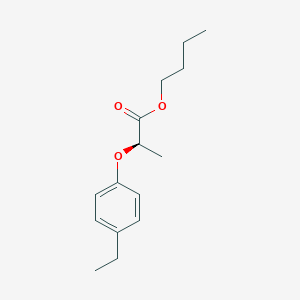
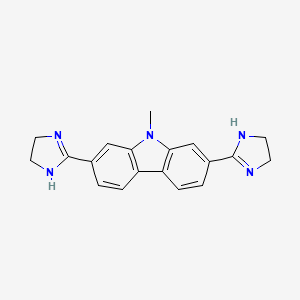
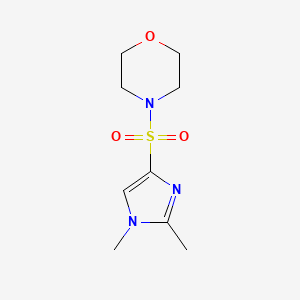
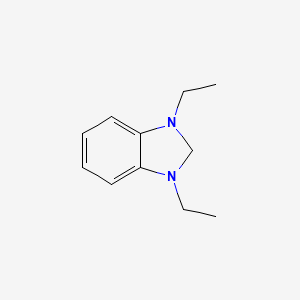
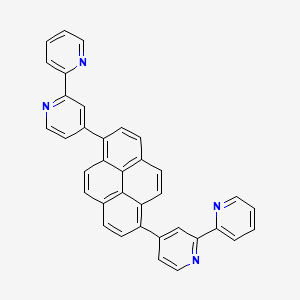
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
